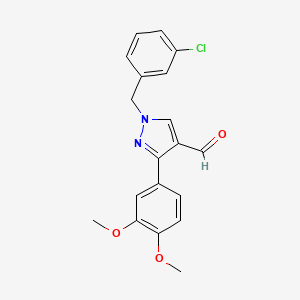

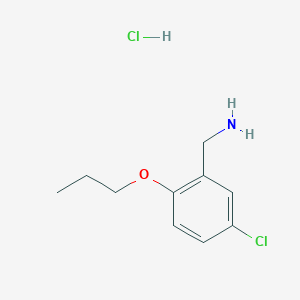

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

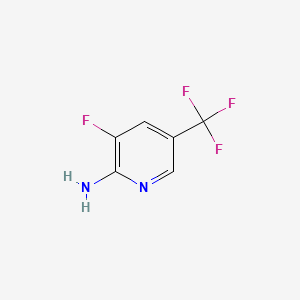

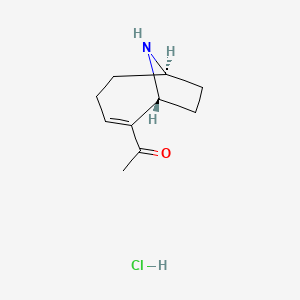

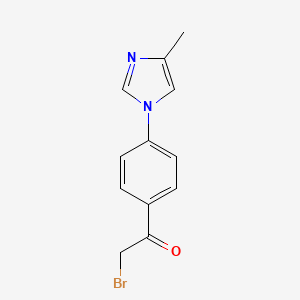

The compound "1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into aromatic compounds. Although the specific synthesis of "1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, the general methodology can be inferred from similar compounds. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes involves elemental analysis and NMR spectroscopy for structure confirmation .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. X-ray crystallography is a common technique used to determine the crystal structure of such compounds, providing insights into the spatial arrangement of atoms and the planarity of the pyrazole ring system . The crystal structure analysis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the pyrazole ring, which could imply similar structural characteristics for the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation reactions. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehydes to yield different products depending on the nature of the aryl substituent . These reactions can lead to the formation of hydrogen-bonded sheets or dimers, which are significant for the compound's physical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and aldehyde groups can affect the compound's polarity, solubility, and reactivity. The electronic polarization observed in some pyrazole derivatives indicates that the oxygen atom carries a partial negative charge, while the nitrogen atom carries a partial positive charge, which could be relevant for the compound's reactivity and interaction with other molecules . Additionally, the formation of intramolecular hydrogen bonds and the ability to form dimers or sheets through intermolecular interactions can impact the compound's melting point, boiling point, and stability .

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-24-17-7-6-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-4-3-5-16(20)8-13/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLQHCDLNOOPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)